molecular formula C9H9BrO4 B014678 2-Bromo-4,5-dimethoxybenzoic acid CAS No. 6286-46-0

2-Bromo-4,5-dimethoxybenzoic acid

Cat. No.: B014678
CAS No.: 6286-46-0
M. Wt: 261.07 g/mol
InChI Key: HWFCHCRFQWEFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,5-dimethoxybenzoic acid is a derivative of benzoic acid, characterized by the presence of bromine and two methoxy groups attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and fine chemicals .

Scientific Research Applications

2-Bromo-4,5-dimethoxybenzoic acid is used in several scientific research applications:

Mechanism of Action

Target of Action

It is known to be a 2-halo-4,5-dialkoxybenzoic acid derivative , which suggests that it may interact with similar biological targets as other compounds in this class.

Biochemical Pathways

It is used as a starting material for the synthesis of norathyriol and urolithins , suggesting that it may play a role in the biochemical pathways related to these compounds.

Action Environment

It is recommended to store the compound in a cool and dark place, preferably at a temperature below 15°c , suggesting that temperature and light exposure may affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4,5-dimethoxybenzoic acid typically involves the bromination of 3,4-dimethoxy-toluene followed by oxidation. The process can be summarized as follows:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of inexpensive and readily available raw materials, along with mild reaction conditions, makes the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Carboxylic acids and their derivatives.

    Coupling Products: Biaryl compounds

Comparison with Similar Compounds

  • 2-Bromo-5-methoxybenzoic acid
  • 2-Bromo-4-methoxybenzoic acid
  • 2-Bromo-4,5-difluorobenzoic acid

Comparison: 2-Bromo-4,5-dimethoxybenzoic acid is unique due to the presence of two methoxy groups, which influence its reactivity and interaction with other molecules. Compared to similar compounds, it offers distinct advantages in terms of solubility, stability, and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

2-bromo-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFCHCRFQWEFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278788
Record name 2-Bromo-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6286-46-0
Record name 6286-46-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,5-dimethoxybenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3,4-Dimethoxybenzoic acid (25.0 g) was suspended in concentrated hydrochloric acid (35%) (500 mL), and bromine (23.0 g, 1.05 equivalents) was added dropwise to the resultant suspension at 25° C. Subsequently, the resultant mixture was stirred for seven hours. Water (500 mL) was added to the mixture, and the mixture was stirred for one hour. Thereafter, the precipitated crystals were filtrated, and then dried under reduced pressure, to thereby produce crude crystals of 2-bromo-4,5-dimethoxybenzoic acid (34.47 g) (yield: 96.2%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4,5-dimethoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-4,5-dimethoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Bromo-4,5-dimethoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-4,5-dimethoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-4,5-dimethoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Bromo-4,5-dimethoxybenzoic acid
Customer
Q & A

Q1: What is the significance of 2-bromo-4,5-dimethoxybenzoic acid in organic synthesis?

A1: this compound serves as a crucial building block in organic synthesis, particularly in the construction of complex molecules. Its structure, featuring a benzene ring with bromine and methoxy substituents, allows for diverse chemical transformations. [] For example, it serves as a key starting material in the synthesis of Norathyriol, a natural product with potential biological activity. []

Q2: What is a cost-effective method to synthesize this compound?

A2: A recent study [] describes an efficient three-step synthesis of this compound. The process starts with the readily available and inexpensive 3,4-dimethoxytoluene, which undergoes directed bromination followed by oxidation with potassium permanganate to yield the desired product. This method boasts several advantages including high yield, mild reaction conditions, and environmental friendliness, making it suitable for industrial production. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.